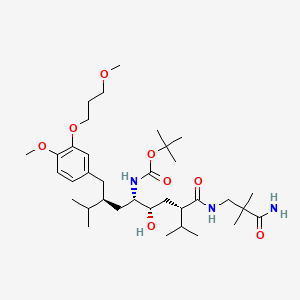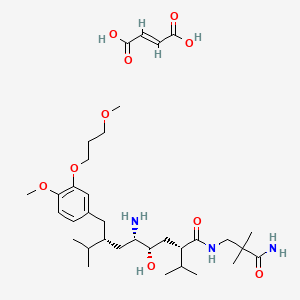
Losartan Cum-Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Losartan Cum-Alcohol is a compound that combines the properties of losartan, an angiotensin II receptor blocker, with the effects of alcohol. Losartan is primarily used to treat high blood pressure and to protect the kidneys from damage due to diabetes. The combination with alcohol is of interest due to the potential interactions and effects on the cardiovascular system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of losartan involves several key steps. The primary intermediates are 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The former is synthesized from valeronitrile and acetyl chloride, while the latter is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane .
Industrial Production Methods: Industrial production of losartan follows a similar synthetic route but is optimized for higher yields and efficiency. The process involves the use of sodium azide and triethylamine hydrochloride salt to construct a tetrazole ring from the cyano group .
Chemical Reactions Analysis
Types of Reactions: Losartan undergoes various chemical reactions, including protonation, which results in the formation of a white precipitate and a subsequent increase in conductivity . It also undergoes oxidation and reduction reactions, particularly in the liver where it is metabolized to an active carboxylic acid metabolite .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of losartan include valeronitrile, acetyl chloride, o-chlorobenzonitrile, p-methylphenylmagnesium chloride, manganese chloride, and chlorotrimethylsilane .
Major Products: The major product formed from the reactions of losartan is its active carboxylic acid metabolite, which is responsible for most of its therapeutic effects .
Scientific Research Applications
Mechanism of Action
Losartan works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict. By blocking the angiotensin II type 1 receptors, losartan relaxes the blood vessels, thereby lowering blood pressure and increasing the supply of blood and oxygen to the heart . The combination with alcohol can amplify these effects, leading to potential side effects such as dizziness and hypotension .
Comparison with Similar Compounds
Valsartan: Another angiotensin II receptor blocker used to treat high blood pressure and heart failure.
Irbesartan: Used to treat high blood pressure and diabetic nephropathy.
Telmisartan: Used to treat high blood pressure and reduce the risk of cardiovascular events.
Uniqueness: Losartan is unique in its ability to be used in patients who cannot tolerate angiotensin-converting enzyme inhibitors due to side effects such as a persistent dry cough . It also has a longer elimination half-life compared to some other angiotensin II receptor blockers, making it effective for longer periods .
Properties
CAS No. |
852357-69-8 |
|---|---|
Molecular Formula |
C31H33ClN6O |
Molecular Weight |
541.10 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


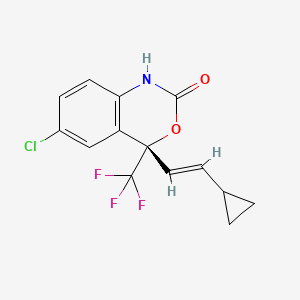
![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
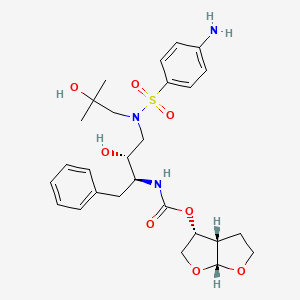
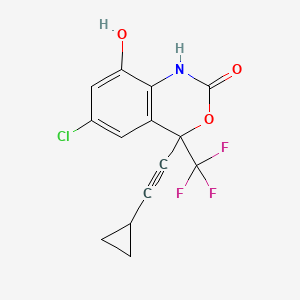
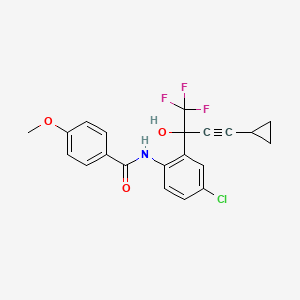
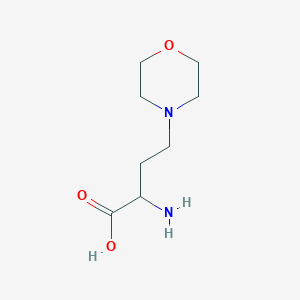
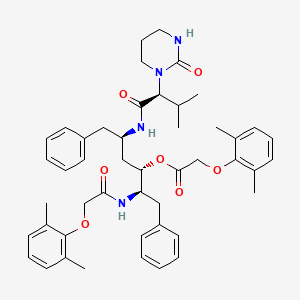
![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B600906.png)
![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)
